HIV-1 Protease Affinity: (3S,4S) vs. Cis Diastereomer
The (3S,4S)-diaminopyrrolidine scaffold, when elaborated into sulfonamide-based HIV-1 protease inhibitors, yielded compounds capable of addressing four specificity pockets of the enzyme. The best first-generation inhibitor derived from (3S,4S)-diaminopyrrolidine displayed an affinity of 18 µM against HIV-1 protease, representing a significant improvement over the diester series [1]. The cis (3R,4S) diastereomer (CAS 945217-60-7) positions the vicinal amino groups in a different spatial arrangement, fundamentally altering the capacity for C2-symmetric inhibitor design. While no direct head-to-head comparison of the Boc-protected building blocks is available in the public literature, the downstream inhibitor potency is contingent upon the trans (3S,4S) configuration, as the cis geometry would result in a different vector orientation of substituents [1].
| Evidence Dimension | HIV-1 protease inhibitor affinity (IC50) for elaborated inhibitors derived from the (3S,4S) scaffold |
|---|---|
| Target Compound Data | Best first-generation inhibitor derived from (3S,4S)-diaminopyrrolidine: IC50 = 18 µM |
| Comparator Or Baseline | Earlier diester-based pyrrolidine series (lower affinity, exact values not specified for building block comparison) |
| Quantified Difference | Affinity improvement over diester series (qualitatively described as significant) |
| Conditions | HIV-1 protease inhibition assay in vitro; inhibitors synthesized via BOC protection strategy from L-(+)-tartaric acid |
Why This Matters
The (3S,4S) configuration is required for generating inhibitors with a binding mode that addresses all four specificity pockets of HIV-1 protease; the cis diastereomer would produce a different spatial arrangement, making it unsuitable for programs requiring this specific binding geometry.
- [1] Blum A. Strukturbasiertes Design und Synthese von Pyrrolidinen als Inhibitoren der HIV-1-Protease. Dissertation, Philipps-Universität Marburg, 2007. (Section describing 18 µM inhibitor affinity and comparison to diester series, pp. 41-52). View Source
